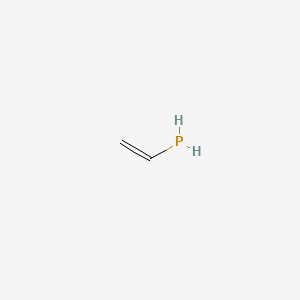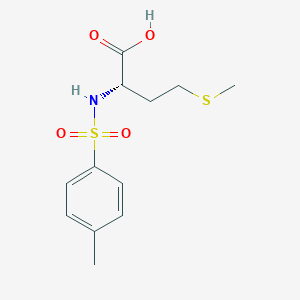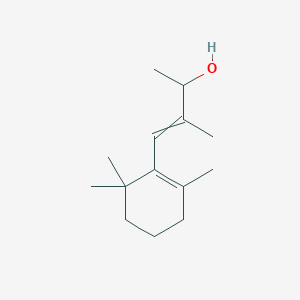![molecular formula C14H18Cl2N2O B13751230 aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone CAS No. 21447-86-9](/img/no-structure.png)
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is a complex organic compound that features an aziridine ring, a bis(2-chloroethyl)amino group, and a methanone group attached to a methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone typically involves the reaction of aziridine with a suitable precursor containing the bis(2-chloroethyl)amino and methylphenyl groups. One common method involves the reaction of ethylenimine with benzonitrile N-oxides . Another approach includes the use of silyldichloromethanes, aryl nitriles, and tert-butylsulfinylimines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include various aziridine derivatives, amines, and substituted phenyl compounds. These products can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone has several scientific research applications:
Medicine: Its unique structure allows for the development of novel pharmaceuticals with specific biological targets.
Industry: The compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone involves the interaction with cellular components, leading to the disruption of normal cellular functions. The bis(2-chloroethyl)amino group can form cross-links with DNA, inhibiting DNA replication and transcription. This results in cytotoxic effects, which are particularly useful in cancer treatment .
Comparison with Similar Compounds
Similar Compounds
Aziridine: A simpler compound with a three-membered nitrogen-containing ring.
Aziridin-1-yl oximes: Compounds with similar aziridine rings but different substituents.
2-aroyl-2-chloroaziridines: Compounds with similar structural features but different functional groups.
Uniqueness
Aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone is unique due to its combination of an aziridine ring, bis(2-chloroethyl)amino group, and methylphenyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
| 21447-86-9 | |
Molecular Formula |
C14H18Cl2N2O |
Molecular Weight |
301.2 g/mol |
IUPAC Name |
aziridin-1-yl-[3-[bis(2-chloroethyl)amino]-4-methylphenyl]methanone |
InChI |
InChI=1S/C14H18Cl2N2O/c1-11-2-3-12(14(19)18-8-9-18)10-13(11)17(6-4-15)7-5-16/h2-3,10H,4-9H2,1H3 |
InChI Key |
VTYLNSUQSLUEGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CC2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)

